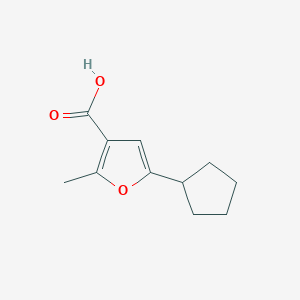
5-Cyclopentyl-2-methylfuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopentyl-2-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is a derivative of furan, a heterocyclic organic compound characterized by a five-membered aromatic ring containing one oxygen atom. The presence of a cyclopentyl group and a carboxylic acid functional group makes this compound unique and versatile in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-2-methylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of cyclopentanone with ethyl acetoacetate, followed by cyclization and subsequent oxidation to introduce the furan ring and carboxylic acid group . The reaction conditions typically involve the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the Suzuki-Miyaura coupling reaction, which utilizes palladium-catalyzed cross-coupling of boronic acids with halogenated furans . This method offers high yields and selectivity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopentyl-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
5-Cyclopentyl-2-methylfuran-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Cyclopentyl-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, including enzyme inhibition and receptor binding . The carboxylic acid group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Furoic acid: A simpler furan derivative with a carboxylic acid group at the 2-position.
3-Furoic acid: Similar to 2-furoic acid but with the carboxylic acid group at the 3-position.
5-Methyl-2-furoic acid: Contains a methyl group at the 5-position and a carboxylic acid group at the 2-position.
Uniqueness
5-Cyclopentyl-2-methylfuran-3-carboxylic acid is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to simpler furan derivatives .
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
5-cyclopentyl-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C11H14O3/c1-7-9(11(12)13)6-10(14-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13) |
Clave InChI |
XXPRDUCRVWNASC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(O1)C2CCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


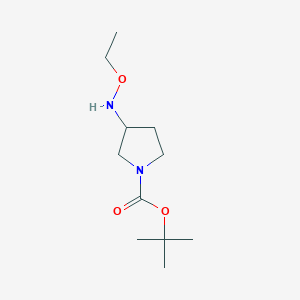
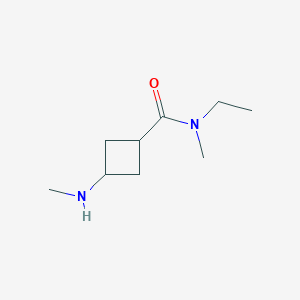

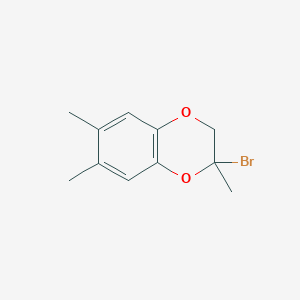
![Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13205829.png)
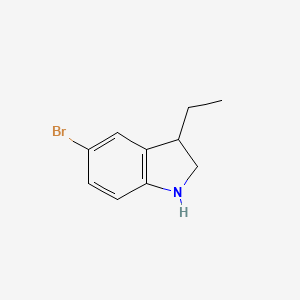
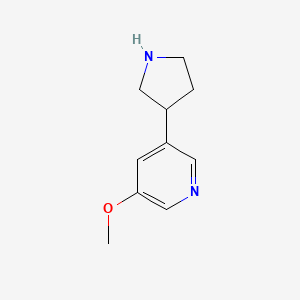
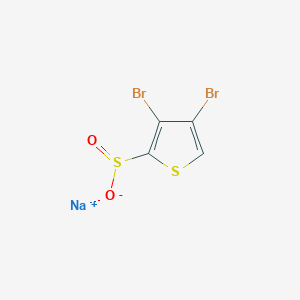
![2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13205855.png)
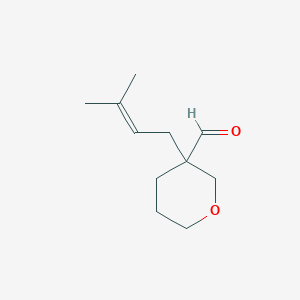
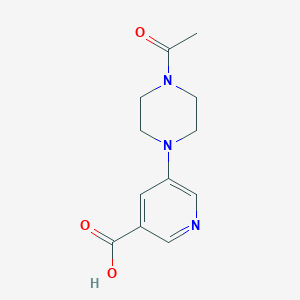
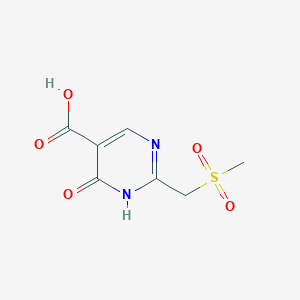

methanol](/img/structure/B13205888.png)
